molecular formula C13H22Cl2N2 B1357475 N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride CAS No. 131416-78-9

N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride

Cat. No. B1357475
M. Wt: 277.23 g/mol
InChI Key: JPDNJYIUHQHAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride (N,N-DMPPA·2HCl) is a synthetic compound used in a variety of scientific research applications. It is a derivative of piperidine, an organic compound consisting of a six-membered ring with an nitrogen atom at its center. N,N-DMPPA·2HCl is a popular reagent due to its low toxicity, good solubility in aqueous solutions, and its ability to form stable complexes with metal ions.

Scientific Research Applications

Environmental Contamination and Air Quality Assessment

  • Air Quality Monitoring : Research by Palmiotto et al. (2001) explored the concentration of primary aromatic amines (AA) in indoor and outdoor air in Italy, focusing on suspected carcinogens including various dimethylanilines. The study highlights the widespread nature of AA as air contaminants, especially in indoor environments with heavy contamination like in the presence of cigarette smoke or poor ventilation. This implies that compounds like N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride could be part of broader studies assessing air quality and environmental health (Palmiotto et al., 2001).

Industrial and Occupational Health

  • Occupational Health Monitoring : Beyerbach et al. (2005) conducted a study on workers exposed to benzidine (Bz) and azo dyes, focusing on the presence of hemoglobin (Hb) adducts including aniline, revealing the occupational exposure risks associated with these chemicals. This suggests that N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride could be part of industrial hygiene assessments, especially where aromatic amines are used or produced (Beyerbach et al., 2005).

Food Safety and Carcinogenicity

  • Food Contamination and Carcinogenesis : Lin (1986) emphasized the significance of naturally occurring amines and amides as precursors of carcinogenic N-nitroso compounds, highlighting the potential health risks from dietary sources. The study suggests that compounds like N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride, when present in food, could undergo transformations leading to potentially carcinogenic compounds (Lin, 1986).

Public Health and Environmental Exposure

  • Public Health Assessment : Kütting et al. (2009) quantified the internal burden of monoarylamines in the general population, providing reference values and highlighting potential sources of exposure. The study underlines the importance of monitoring compounds like N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride in public health assessments, especially in the context of environmental exposure (Kütting et al., 2009).

Chemical Manufacturing and Applications

  • Chemical Industry Applications : Skeen (1948) discussed the commercial production and applications of aniline, highlighting its importance in manufacturing various products including dyes, pharmaceuticals, and other chemicals. This underscores the relevance of compounds like N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride in the chemical industry and its various applications (Skeen, 1948).

properties

IUPAC Name

N,N-dimethyl-4-piperidin-4-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-15(2)13-5-3-11(4-6-13)12-7-9-14-10-8-12;;/h3-6,12,14H,7-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDNJYIUHQHAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride

Synthesis routes and methods

Procedure details

1-Benzyl-4-(4-dimethylaminophenyl)-1,2,3,6-tetrahydropyridine dihydrochloride (3.65 g) prepared in Example 46 was dissolved in a solvent mixture of 20 ml of ethanol and 5 ml of water. Using 10% palladium-on-carbon as the catalyst, the mixture was subjected to catalytic reduction at atmospheric temperature and pressure for 10 hours. The catalyst was then filtered off and the solvent was distilled off. The residual oil was diluted with a saturated aqueous solution of sodium chloride, made basic by addition of solid sodium hydrogen carbonate and extracted with acetonitrile. The extract was dried and 5 ml of 2N-ethanolic hydrochloric acid was added. Finally the solvent was distilled off and the residue was recrystallized from ethanol to give 1.2 g of colorless crystals melting at 215°-220° C.
Name
1-Benzyl-4-(4-dimethylaminophenyl)-1,2,3,6-tetrahydropyridine dihydrochloride
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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